(E)-1-(4-bromophenyl)-2-((((3-chlorophenyl)carbamoyl)oxy)imino)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(4-bromophenyl)-2-((((3-chlorophenyl)carbamoyl)oxy)imino)propan-1-one is a synthetic organic compound characterized by the presence of bromine, chlorine, and carbamoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-bromophenyl)-2-((((3-chlorophenyl)carbamoyl)oxy)imino)propan-1-one typically involves the following steps:
Formation of the oxime: The starting material, 4-bromobenzaldehyde, is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the corresponding oxime.
Carbamoylation: The oxime is then treated with 3-chlorophenyl isocyanate to introduce the carbamoyl group, forming the intermediate compound.
Final coupling: The intermediate is subjected to a coupling reaction with a suitable reagent to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-bromophenyl)-2-((((3-chlorophenyl)carbamoyl)oxy)imino)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amines or alcohols.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of new halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-(4-bromophenyl)-2-((((3-chlorophenyl)carbamoyl)oxy)imino)propan-1-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of halogenated aromatic compounds on biological systems. It may serve as a model compound for investigating the interactions between halogenated molecules and biological macromolecules.
Medicine
In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may act as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as flame retardants or plasticizers, due to the presence of bromine and chlorine atoms.
Mechanism of Action
The mechanism of action of (E)-1-(4-bromophenyl)-2-((((3-chlorophenyl)carbamoyl)oxy)imino)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The bromine and chlorine atoms may enhance the compound’s binding affinity to these targets, leading to specific biological effects. The carbamoyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(4-chlorophenyl)-2-((((3-bromophenyl)carbamoyl)oxy)imino)propan-1-one: Similar structure but with reversed positions of bromine and chlorine.
(E)-1-(4-fluorophenyl)-2-((((3-chlorophenyl)carbamoyl)oxy)imino)propan-1-one: Fluorine instead of bromine.
(E)-1-(4-bromophenyl)-2-((((3-methylphenyl)carbamoyl)oxy)imino)propan-1-one: Methyl group instead of chlorine.
Uniqueness
(E)-1-(4-bromophenyl)-2-((((3-chlorophenyl)carbamoyl)oxy)imino)propan-1-one is unique due to the specific combination of bromine and chlorine atoms, which can influence its reactivity and interaction with biological targets. This combination may provide distinct pharmacological or material properties compared to similar compounds.
Properties
IUPAC Name |
[(E)-[1-(4-bromophenyl)-1-oxopropan-2-ylidene]amino] N-(3-chlorophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrClN2O3/c1-10(15(21)11-5-7-12(17)8-6-11)20-23-16(22)19-14-4-2-3-13(18)9-14/h2-9H,1H3,(H,19,22)/b20-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVJUFQVXZGGLHT-KEBDBYFISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC(=O)NC1=CC(=CC=C1)Cl)C(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OC(=O)NC1=CC(=CC=C1)Cl)/C(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.